molecular formula C27H28FN5O3S B2521243 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1173737-21-7

2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2521243
CAS RN: 1173737-21-7
M. Wt: 521.61
InChI Key: YAYXERTUUHSECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C27H28FN5O3S and its molecular weight is 521.61. The purity is usually 95%.
BenchChem offers high-quality 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Rubber Vulcanization

Sulfenamides play a crucial role in rubber vulcanization. In this context, N-cyclohexyl-2-benzothiazole sulfenamide (CBS) is particularly significant. CBS acts as an accelerator during the vulcanization process, promoting cross-linking between polymer chains in rubber. The continuous synthesis of CBS using microfluidics has been investigated, resulting in a high yield of 87% . This application enhances the mechanical properties, durability, and heat resistance of rubber products.

Antimicrobial and Anticancer Agents

The molecular structure of this compound suggests potential antimicrobial and anticancer properties. Researchers have studied derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide to combat drug resistance in pathogens and cancer cells . Further investigations into its biological activity could reveal promising therapeutic applications.

Photocatalysis and Photothermal Conversion

Given its heterocyclic structure, N-cyclohexyl-2-benzothiazole sulfenamide might exhibit interesting photocatalytic properties. Researchers have explored its use in light-driven reactions, including hydrogen production and pollutant degradation. The compound’s unique electronic properties make it a candidate for efficient energy conversion .

properties

IUPAC Name

2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O3S/c28-18-12-10-17(11-13-18)15-29-23(34)14-22-26(36)33-25(31-22)20-8-4-5-9-21(20)32-27(33)37-16-24(35)30-19-6-2-1-3-7-19/h4-5,8-13,19,22H,1-3,6-7,14-16H2,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYXERTUUHSECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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